molecular formula C8H6Cl3NO2 B3002113 Methyl 2-amino-3,4,5-trichlorobenzoate CAS No. 2580222-68-8

Methyl 2-amino-3,4,5-trichlorobenzoate

Cat. No.: B3002113
CAS No.: 2580222-68-8
M. Wt: 254.49
InChI Key: KJFVEZQOSCANHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3,4,5-trichlorobenzoate is an organic compound with the molecular formula C8H6Cl3NO2 It is a derivative of benzoic acid, where the benzoate group is substituted with three chlorine atoms and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,4,5-trichlorobenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-amino benzoate, followed by purification. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperature and pressure conditions to ensure the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,4,5-trichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the amino group to other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or aminated derivatives.

Scientific Research Applications

Methyl 2-amino-3,4,5-trichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-amino-3,4,5-trichlorobenzoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-trichlorobenzoate
  • Methyl 2,4,5-trichlorobenzoate
  • Methyl 2,3,5-trichlorobenzoate

Uniqueness

Methyl 2-amino-3,4,5-trichlorobenzoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-3,4,5-trichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c1-14-8(13)3-2-4(9)5(10)6(11)7(3)12/h2H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFVEZQOSCANHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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